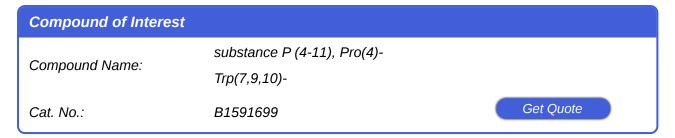


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[D-Pro4,D-Trp7,9,10]substance P-4-11: A Pharmacological Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic C-terminal fragment analog of the neuropeptide Substance P. It is recognized primarily as a competitive antagonist of tachykinin receptors, with additional antagonist activity reported at bombesin and cholecystokinin receptors. This technical guide provides a comprehensive overview of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11, summarizing its receptor binding and functional antagonist activities. The document details its effects on key signaling pathways, particularly the inositol phosphate pathway, and outlines established experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential and mechanistic actions of tachykinin receptor antagonists.

Introduction

Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in a myriad of physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction, by acting on neurokinin (NK) receptors (NK1, NK2, and NK3). The development of selective and potent antagonists for these receptors is a key area of research for potential therapeutic interventions in various pathological conditions. [D-Pro4,D-Trp7,9,10]substance P-4-11 is a modified octapeptide analog of Substance P (SP),



corresponding to the C-terminal amino acid sequence 4-11. The strategic substitutions with D-amino acids, specifically D-Proline at position 4 and D-Tryptophan at positions 7, 9, and 10, were designed to enhance metabolic stability and confer antagonist properties. This document provides a detailed pharmacological profile of this compound.

Receptor Binding and Antagonist Profile

[D-Pro4,D-Trp7,9,10] substance P-4-11 has been characterized as a competitive antagonist at multiple neurokinin and other peptide receptors.

Tachykinin Receptors

The primary pharmacological action of [D-Pro4,D-Trp7,9,10] substance P-4-11 is the antagonism of tachykinin receptors. It has been demonstrated to inhibit the effects of Substance P and other tachykinins.[1]

Bombesin and Cholecystokinin Receptors

In addition to its effects on tachykinin receptors, [D-Pro4,D-Trp7,9,10] substance P-4-11 has been reported to be a competitive antagonist for bombesin and cholecystokinin receptors.[2]

Quantitative Pharmacological Data

A comprehensive summary of the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and antagonist potencies (pA2) is crucial for a complete understanding of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11. However, specific quantitative data from publicly available literature is limited. The following tables are provided to structure future data as it becomes available.

Table 1: Tachykinin Receptor Antagonist Activity



Receptor Subtype	Agonist	Tissue/Cell Line	Assay Type	pA2 Value	Reference
NK1	Substance P	Guinea-pig ileum	Functional Assay	Data Not Available	
NK2	Neurokinin A	Hamster trachea	Functional Assay	Data Not Available	
NK3	Neurokinin B	Rat portal vein	Functional Assay	Data Not Available	-

Table 2: Bombesin and Cholecystokinin Receptor Antagonist Activity

Receptor	Agonist	Tissue/Cell Line	Assay Type	IC50/Ki Value	Reference
Bombesin Receptor	Bombesin	Swiss 3T3 cells	Radioligand Binding	Data Not Available	
Cholecystoki nin (CCK) Receptor	CCK-8	Guinea-pig pancreas	Radioligand Binding	Data Not Available	

Signaling Pathways

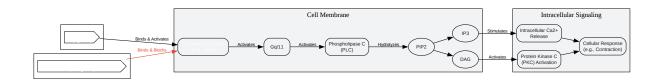
The antagonistic action of [D-Pro4,D-Trp7,9,10] substance P-4-11 at G-protein coupled receptors (GPCRs) like the tachykinin receptors involves the modulation of downstream intracellular signaling cascades.

Inositol Phosphate Pathway

Tachykinin receptors, particularly the NK1 receptor, are coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).



Studies have shown that [D-Pro4,D-Trp7,9,10] substance P-4-11 antagonizes the tachykinin-induced generation of inositol phosphates in guinea-pig intestinal smooth muscle.[3] Interestingly, this study also noted that the antagonist could depress histamine-induced accumulation of inositol phosphates, suggesting a degree of non-selectivity and potentially a site of action beyond the tachykinin receptor itself.[3]



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Figure 1: Antagonism of the Tachykinin-Mediated Inositol Phosphate Signaling Pathway.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate pharmacological characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11. The following sections describe representative protocols.

Radioligand Binding Assay (Representative Protocol for NK1 Receptor)

This protocol outlines a general procedure for determining the binding affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for the NK1 receptor.

- Membrane Preparation:
 - Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).



- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.

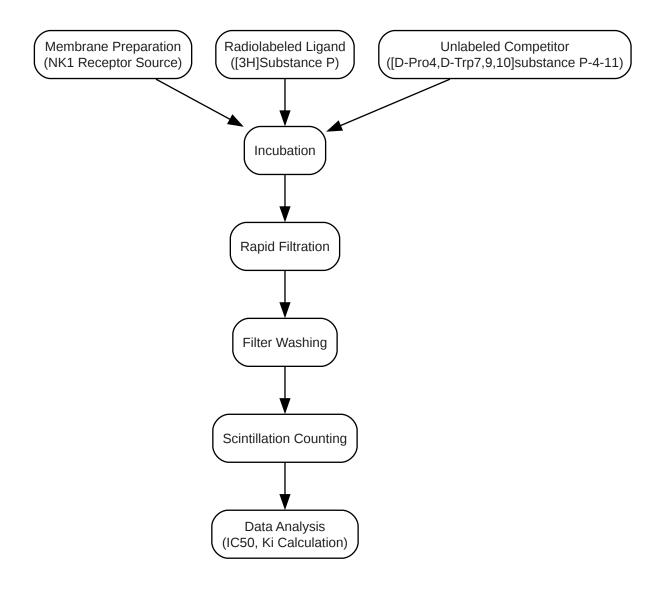
Binding Assay:

- In a reaction tube, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled competitor ([D-Pro4,D-Trp7,9,10]substance P-4-11).
- For non-specific binding determination, use a high concentration of an unlabeled standard NK1 antagonist.
- Incubate the mixture at a defined temperature and for a specific duration to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis:

- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.





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Figure 2: General Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay: Guinea-Pig Ileum Contraction (Representative Protocol)

This bioassay is a classic method to determine the antagonist potency (pA2) of a substance P analog.

- Tissue Preparation:
 - Euthanize a guinea pig and isolate a segment of the terminal ileum.



- Clean the ileum segment and mount a piece of the longitudinal muscle in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
- Connect the tissue to an isometric force transducer to record muscle contractions.
- Allow the tissue to equilibrate under a resting tension.
- Antagonist Potency Determination (Schild Analysis):
 - Obtain a cumulative concentration-response curve for the agonist (Substance P) to establish a baseline.
 - Wash the tissue and incubate with a fixed concentration of the antagonist ([D-Pro4,D-Trp7,9,10]substance P-4-11) for a defined period.
 - In the presence of the antagonist, obtain a new cumulative concentration-response curve for Substance P.
 - Repeat this procedure with increasing concentrations of the antagonist.
 - Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.
 - Construct a Schild plot by plotting the logarithm of (dose ratio 1) against the negative logarithm of the molar concentration of the antagonist.
 - The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm
 of the antagonist concentration that produces a dose ratio of 2. A linear Schild plot with a
 slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

[D-Pro4,D-Trp7,9,10] substance P-4-11 is a valuable pharmacological tool for investigating the roles of tachykinin, bombesin, and cholecystokinin receptors in various physiological and pathophysiological processes. Its antagonist profile, particularly at tachykinin receptors, makes it a subject of interest for potential therapeutic applications. This technical guide has summarized the currently available pharmacological data and provided a framework for its



further characterization. A notable gap in the publicly available literature is the lack of comprehensive quantitative data on its binding affinities and antagonist potencies across its target receptors. Future research should focus on generating this data to enable a more complete understanding of its pharmacological profile and to facilitate its use in drug discovery and development.

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- To cite this document: BenchChem. [[D-Pro4,D-Trp7,9,10]substance P-4-11: A
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